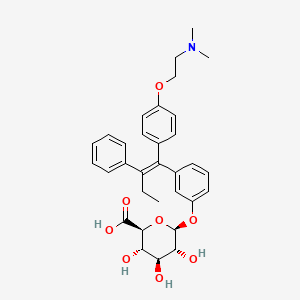

(E)-3-Hydroxy Tamoxifen O-|A-D-Glucuronide

Description

General Principles of Phase II Biotransformation: Glucuronidation in Xenobiotic Disposition

Phase II biotransformation encompasses several types of conjugation reactions, including sulfation, acetylation, methylation, and glutathione (B108866) conjugation. nih.govnih.gov Among these, glucuronidation is a major pathway for the metabolism of a vast number of drugs, environmental toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones. psu.edunih.gov This process is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov

The primary reasons for the prominence of glucuronidation in drug metabolism are:

Abundant Substrate: The conjugating molecule, D-glucuronic acid, is readily available in the body, derived from D-glucose. nih.gov

Versatility: A wide array of functional groups, including hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH), can undergo glucuronidation. psu.edunih.gov

Enhanced Excretion: The addition of the glucuronic acid moiety, with its ionized carboxylate group and polar hydroxyl groups, dramatically increases the water solubility of the lipophilic substrate, making it easier to excrete in urine or bile. nih.gov

The glucuronidation reaction involves the transfer of glucuronic acid from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to the substrate, a reaction catalyzed by UGTs. nih.gov The resulting glucuronide conjugates are generally inactive and less toxic than their parent compounds, marking Phase II reactions as a key detoxification pathway. psu.edu

Overview of Tamoxifen (B1202) Metabolism and Key Metabolites: Context for (E)-3-Hydroxy Tamoxifen

Tamoxifen is a selective estrogen receptor modulator (SERM) that is extensively metabolized in the body, primarily by the cytochrome P450 (CYP) enzyme system. nih.gov As a prodrug, tamoxifen's therapeutic efficacy relies on its conversion to more active metabolites. nih.gov The two major metabolic pathways are N-demethylation and 4-hydroxylation. nih.govpharmgkb.org

N-demethylation: This pathway, predominantly catalyzed by CYP3A4 and CYP3A5, converts tamoxifen to its primary metabolite, N-desmethyltamoxifen. nih.govpharmgkb.org

4-hydroxylation: This reaction, mainly carried out by CYP2D6, produces 4-hydroxytamoxifen (B85900). researchgate.net

These primary metabolites undergo further biotransformation. N-desmethyltamoxifen is hydroxylated by CYP2D6 to form 4-hydroxy-N-desmethyltamoxifen, also known as endoxifen (B1662132). nih.govpharmgkb.org Both 4-hydroxytamoxifen and endoxifen are potent antiestrogens, with an affinity for the estrogen receptor that is 30- to 100-fold greater than that of tamoxifen itself. pharmgkb.org

While 4-hydroxylation is a major activation pathway, hydroxylation can also occur at other positions on the tamoxifen molecule. A study involving 236 breast cancer patients identified and quantified various metabolites in plasma, including (E)- and (Z)-isomers of 3-hydroxytamoxifen and their corresponding glucuronides. nih.gov The formation of these metabolites, while less predominant than the 4-hydroxylated forms, is an integral part of the complete metabolic profile of tamoxifen.

Phase II glucuronidation plays a crucial role in the elimination of these active hydroxylated metabolites. nih.gov O-glucuronidation of 4-hydroxytamoxifen and endoxifen is primarily catalyzed by UGT1A8, UGT1A10, and UGT2B7. nih.govpsu.edu This conjugation is a critical detoxification step, converting the active metabolites into inactive, water-soluble compounds ready for excretion. reports-vnmedical.com.ua

Interactive Table 1: Key Phase I and Phase II Enzymes in Tamoxifen Metabolism

| Metabolite/Process | Key Enzymes Involved | Metabolic Phase | Primary Function |

| N-desmethyltamoxifen | CYP3A4, CYP3A5 | Phase I | Formation from Tamoxifen |

| 4-hydroxytamoxifen | CYP2D6, CYP2C9, CYP3A4 | Phase I | Formation from Tamoxifen |

| Endoxifen | CYP2D6, CYP3A4 | Phase I | Formation from N-desmethyltamoxifen |

| 4-OH-Tamoxifen O-Glucuronide | UGT1A8, UGT1A10, UGT2B7 | Phase II | Detoxification/Elimination |

| Endoxifen O-Glucuronide | UGT1A8, UGT1A10, UGT2B7 | Phase II | Detoxification/Elimination |

| Tamoxifen N+-Glucuronide | UGT1A4 | Phase II | Detoxification/Elimination |

Structural Characterization and Biological Significance of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide as a Metabolite

(E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide is a Phase II metabolite of tamoxifen. Its existence as a circulating metabolite in humans has been confirmed through liquid chromatography-tandem mass spectrometry analysis of plasma from patients undergoing tamoxifen therapy. nih.gov

Structural Characterization: The structure of this compound consists of the (E)-isomer of 3-hydroxytamoxifen linked to a glucuronic acid molecule. The "O-β-D-Glucuronide" designation specifies the chemical bond:

O-linked: The glucuronic acid is attached to the parent molecule via an oxygen atom, specifically the oxygen of the hydroxyl group at the 3-position of the phenyl ring.

β-configuration: This describes the stereochemistry of the anomeric carbon of the glucuronic acid, indicating that the substituent (the tamoxifen molecule) is in the equatorial position.

D-glucuronide: This refers to the D-isomer of glucuronic acid, the naturally occurring form in humans.

Interactive Table 2: Chemical Properties of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide

| Property | Value |

| Chemical Formula | C₃₂H₃₇NO₈ |

| Molecular Weight | 563.64 g/mol |

| Parent Compound | (E)-3-Hydroxytamoxifen |

| Conjugate Group | β-D-Glucuronic Acid |

| Type of Linkage | O-ether |

Biological Significance: The biological significance of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide is not as extensively characterized as that of the glucuronides of 4-hydroxytamoxifen and endoxifen. For the 4-hydroxylated metabolites, glucuronidation is a clear detoxification pathway that inactivates these potent antiestrogenic compounds and facilitates their removal. reports-vnmedical.com.ua The resulting glucuronides can be excreted into the bile and subsequently enter the gut, where they may be deconjugated by bacterial β-glucuronidases, leading to the reabsorption of the active metabolite (enterohepatic circulation). nih.gov

While it is established that 3-hydroxytamoxifen is formed and subsequently glucuronidated in humans nih.gov, the specific UGT enzymes responsible for the glucuronidation of the 3-hydroxy isomer have not been as clearly defined as those for the 4-hydroxy isomer. The primary role of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide is presumed to be detoxification and elimination, consistent with the general principles of Phase II metabolism. psu.edu Without specific studies on its potential interaction with estrogen receptors or other cellular targets, it is considered an inactive metabolite. Further research is needed to fully elucidate its potential for enterohepatic recirculation or any other subtle biological roles.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO8/c1-4-25(20-9-6-5-7-10-20)26(21-13-15-23(16-14-21)39-18-17-33(2)3)22-11-8-12-24(19-22)40-32-29(36)27(34)28(35)30(41-32)31(37)38/h5-16,19,27-30,32,34-36H,4,17-18H2,1-3H3,(H,37,38)/b26-25+/t27-,28-,29+,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJQVSGWCSTGGW-OFKVRPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857841 | |

| Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165460-33-3 | |

| Record name | 3-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Formation and Biosynthesis of E 3 Hydroxy Tamoxifen O β D Glucuronide

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in O-Glucuronidation of (E)-3-Hydroxy Tamoxifen (B1202)

The conjugation of a glucuronic acid moiety to (E)-3-Hydroxy Tamoxifen is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Research has identified several UGT isoforms that exhibit activity towards this substrate, with varying degrees of specificity and efficiency.

Specificity and Kinetic Parameters of Major UGT Isoforms (e.g., UGT2B7, UGT1A1)

Among the various UGTs, UGT2B7 has been identified as a major hepatic enzyme responsible for the O-glucuronidation of the trans isomers of 4-hydroxytamoxifen (B85900) (a closely related active metabolite) and endoxifen (B1662132). nih.govnih.gov Studies using homogenates of individual UGT-overexpressing cell lines have demonstrated that UGT2B7 exhibits the highest binding affinity for trans-4-OH-TAM, with the lowest Michaelis constant (KM) value of 3.7 μM. nih.govdoi.org This indicates a strong interaction between the enzyme and the substrate.

UGT1A1 also contributes to the O-glucuronidation of tamoxifen's active metabolites, although to a lesser extent than UGT2B7. nih.gov Along with UGT2B7, it is considered one of the major hepatic enzymes involved in this process. nih.gov

Kinetic Parameters of Major UGT Isoforms for trans-4-OH-Tamoxifen O-Glucuronidation

| UGT Isoform | KM (μM) | Vmax/KM | Reference |

|---|---|---|---|

| UGT2B7 | 3.7 | High | nih.govdoi.org |

| UGT1A1 | - | - | nih.gov |

Contribution of Other UGT Isoforms (e.g., UGT2B15, UGT2B17, UGT1A4) to (E)-3-Hydroxy Tamoxifen Glucuronidation

While UGT2B7 and UGT1A1 are primary players, other UGT isoforms also participate in the glucuronidation of tamoxifen metabolites. UGT2B15 and UGT2B17 have been shown to be more active against the cis isomers of tamoxifen metabolites. nih.gov Specifically, for the cis-isomer of 4-OH-TAM, the order of O-glucuronidation activity for the UGT2B family is UGT2B7 > UGT2B15 > UGT2B17. doi.org

UGT1A4 is another important enzyme, but it is primarily responsible for the N-glucuronidation of tamoxifen and 4-OH-TAM, forming a quaternary ammonium-linked glucuronide. nih.govd-nb.infoplos.org This is a distinct metabolic pathway from the O-glucuronidation that forms (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide.

Activity of Other UGT Isoforms in Tamoxifen Metabolite Glucuronidation

| UGT Isoform | Substrate Preference | Glucuronidation Type | Reference |

|---|---|---|---|

| UGT2B15 | cis-isomers | O-glucuronidation | nih.gov |

| UGT2B17 | cis-isomers | O-glucuronidation | doi.org |

| UGT1A4 | Tamoxifen, 4-OH-TAM | N-glucuronidation | nih.govd-nb.infoplos.org |

| UGT1A8 | trans-4-OH-TAM | O-glucuronidation | nih.govpsu.edu |

| UGT1A10 | cis-4-OH-TAM | O-glucuronidation | nih.govdoi.org |

Cellular and Subcellular Localization of Glucuronidation Activity for (E)-3-Hydroxy Tamoxifen

The process of glucuronidation primarily occurs in the liver, which is the main site of drug metabolism. nih.govresearchgate.netplos.org Within the liver cells (hepatocytes), the UGT enzymes are localized in the endoplasmic reticulum. This subcellular localization is crucial for their function, as it allows them to access the lipophilic substrates that diffuse across the cell membrane and require detoxification. In addition to the liver, glucuronidation of tamoxifen and its metabolites can also occur in other tissues, such as the adipose tissue of the breast. plos.orgresearchgate.netplos.org The presence of extra-hepatic UGTs like UGT1A8 and UGT1A10 further supports the occurrence of glucuronidation in tissues outside the liver. nih.gov

Influence of Genetic Variants on UGT Enzyme Activity and (E)-3-Hydroxy Tamoxifen Glucuronide Formation in Research Models

Genetic polymorphisms in the genes encoding UGT enzymes can significantly impact their activity, leading to inter-individual variations in drug metabolism. Several studies have investigated the effects of UGT variants on the glucuronidation of tamoxifen metabolites.

For instance, a common polymorphism in the UGT2B7 gene, His268Tyr (rs7439366), has been associated with decreased O-glucuronidation of 4-OH-TAM. nih.govresearchgate.net Kinetic analysis has shown that the UGT2B7268His (wild-type) has significantly higher glucuronidation activity compared to the UGT2B7268Tyr variant. nih.gov This is reflected in a higher KM and lower intrinsic clearance (Vmax/KM) for the variant enzyme. nih.govnih.gov

In the case of UGT2B15, the Lys523Thr polymorphism has been linked to potentially increased enzyme activity. researchgate.netreports-vnmedical.com.ua Patients carrying at least one variant UGT2B15523Thr allele showed significantly higher levels of 4-OH-tamoxifen-O-glucuronide. nih.govresearchgate.net

The deletion polymorphism in UGT2B17 has also been associated with altered tamoxifen metabolism. researchgate.netreports-vnmedical.com.ua Higher levels of 4-OH-tamoxifen-N-glucuronide were observed in individuals with the UGT2B17 deletion genotype, suggesting a possible compensatory mechanism. nih.govresearchgate.net

Polymorphisms in UGT1A4, such as Pro24Thr and Leu48Val, have also been studied. The UGT1A448Val variant has been linked to altered N-glucuronidation activity against tamoxifen and 4-OH-TAM. nih.govd-nb.info

Influence of UGT Genetic Variants on Tamoxifen Glucuronidation

| Gene | Variant | Effect on Glucuronidation | Reference |

|---|---|---|---|

| UGT2B7 | His268Tyr (rs7439366) | Decreased O-glucuronidation | nih.govresearchgate.net |

| UGT2B15 | Lys523Thr | Increased O-glucuronidation | researchgate.netreports-vnmedical.com.ua |

| UGT2B17 | Deletion | Altered metabolism (higher N-glucuronide) | researchgate.netreports-vnmedical.com.ua |

| UGT1A4 | Leu48Val | Altered N-glucuronidation | nih.govd-nb.info |

In Vitro and Ex Vivo Models for Studying Glucuronidation Pathways of (E)-3-Hydroxy Tamoxifen

To elucidate the complex pathways of tamoxifen glucuronidation, researchers utilize various in vitro and ex vivo models.

In vitro models are essential for characterizing the activity of specific UGT isoforms and understanding the kinetics of the reactions. These models include:

Human liver microsomes (HLMs): These are vesicles of the endoplasmic reticulum isolated from human liver tissue and are a standard tool for studying phase I and phase II drug metabolism. nih.govnih.gov They contain a mixture of UGT enzymes, providing a good representation of hepatic glucuronidation.

Recombinant UGT-overexpressing cell lines: Cell lines, such as HEK293 cells, are genetically engineered to express a single UGT isoform. nih.govd-nb.infonih.gov This allows for the detailed kinetic analysis of individual enzymes and their specific contributions to the metabolism of a substrate. nih.gov

Mouse liver microsomes: These are used in preclinical studies to investigate species differences in drug metabolism and to explore potential drug-drug interactions. nih.govresearchgate.net

Ex vivo models can provide a more integrated view of metabolism within a tissue context. While less commonly cited in the specific context of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide formation, studies on tamoxifen metabolism in breast cancer patients often involve the analysis of blood plasma to quantify various metabolites, including glucuronide conjugates. researchgate.net This provides valuable data on the in vivo consequences of genetic polymorphisms and other factors influencing drug metabolism.

Disposition and Fate of E 3 Hydroxy Tamoxifen O β D Glucuronide in Biological Systems

Metabolic Stability and Hydrolysis by Beta-Glucuronidase

The stability of (E)-3-Hydroxy Tamoxifen (B1202) O-β-D-Glucuronide is a critical determinant of its biological activity and residence time in the body. As a glucuronide conjugate, its primary route of metabolic transformation is hydrolysis, a reaction catalyzed by β-glucuronidase enzymes. This process is of particular significance in the gastrointestinal tract and liver, influencing the potential for reabsorption of the active aglycone, (E)-3-Hydroxy Tamoxifen.

Characterization of Beta-Glucuronidase Activity in Intestinal Microbiota and Mammalian Tissues

β-glucuronidases are enzymes found in various mammalian tissues and are notably abundant in the gut microbiota. nih.gov These enzymes play a crucial role in the deconjugation of glucuronidated compounds, including drug metabolites. nih.gov The activity of bacterial β-glucuronidases in the intestine can vary significantly among individuals, which can lead to inter-individual differences in the systemic exposure to drugs that undergo enterohepatic recirculation. nih.gov

The hydrolysis of drug-glucuronide conjugates is not uniform and can be influenced by the specific structure of the aglycone. covachem.com For instance, the hydrolysis rates of morphine-3-glucuronide (B1234276) and morphine-6-glucuronide (B1233000) by β-glucuronidase differ significantly. nih.gov While specific data on the hydrolysis rate of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide is not extensively documented, it is established that tamoxifen glucuronides are substrates for β-glucuronidase. nih.gov The enzyme's activity is also dependent on factors such as pH, with optimal activity for many forms of the enzyme observed under slightly acidic conditions. sigmaaldrich.com

Table 1: Factors Influencing Beta-Glucuronidase Activity

| Factor | Description | Implication for (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide |

| Enzyme Source | Activity varies between mammalian tissues and different bacterial species in the gut microbiota. sigmaaldrich.com | The specific composition of an individual's gut microbiome could influence the extent of hydrolysis and subsequent reabsorption of (E)-3-Hydroxy Tamoxifen. |

| pH | Optimal pH for activity varies but is often slightly acidic. sigmaaldrich.com | The pH of the local microenvironment in the intestine could modulate the rate of deconjugation. |

| Substrate Structure | The chemical structure of the aglycone influences the rate of hydrolysis. covachem.com | The 3-hydroxy position of the tamoxifen moiety in (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide will determine its specific affinity and turnover rate by β-glucuronidase. |

| Inhibitors | Presence of specific inhibitors can reduce enzyme activity. | Co-administered drugs or dietary components could potentially inhibit β-glucuronidase and alter the disposition of the glucuronide. |

Mechanistic Implications of Glucuronide Hydrolysis for Enterohepatic Recirculation in Preclinical Models

Enterohepatic recirculation is a significant process in the pharmacokinetics of tamoxifen and its metabolites. nih.gov Following oral administration, tamoxifen is absorbed and metabolized in the liver to various forms, including hydroxylated metabolites, which are then conjugated with glucuronic acid. These glucuronides are excreted into the bile and subsequently enter the intestine. In the intestinal lumen, bacterial β-glucuronidases can hydrolyze the glucuronide conjugate, releasing the more lipophilic aglycone, (E)-3-Hydroxy Tamoxifen. nih.gov This free metabolite can then be reabsorbed back into the systemic circulation, thereby prolonging its half-life and therapeutic effect.

Preclinical studies in rats and dogs have demonstrated that a significant portion of tamoxifen-derived radioactivity is excreted via the bile and undergoes enterohepatic recirculation. nih.gov This process is crucial for maintaining therapeutic concentrations of the active metabolites. The hydrolysis of glucuronidated tamoxifen metabolites by gut microbiota is a key step in this recycling pathway. nih.gov While direct evidence for the enterohepatic recirculation of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide is limited, the established pathway for other tamoxifen metabolites strongly suggests its participation in this process.

Cellular Transport Mechanisms for (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide

The movement of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide across cellular membranes is governed by the activity of various drug transporters. These proteins, belonging to superfamilies such as the ATP-binding cassette (ABC) transporters and the solute carrier (SLC) transporters, play a critical role in the absorption, distribution, and elimination of drugs and their metabolites.

Role of Efflux Transporters (e.g., ABC transporters) in Elimination Pathways

ABC transporters are efflux pumps that actively transport a wide range of substrates out of cells, contributing to drug resistance and influencing pharmacokinetic profiles. medscape.com Key members of this family implicated in the transport of tamoxifen and its metabolites include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). medscape.comnih.gov

The active metabolites of tamoxifen, 4-hydroxytamoxifen (B85900) and endoxifen (B1662132), are known substrates of P-gp. medscape.comnih.gov This transporter can limit their penetration into tissues such as the brain and can contribute to resistance in cancer cells overexpressing P-gp. nih.gov It is highly probable that (E)-3-Hydroxy Tamoxifen, being structurally similar, is also a substrate for P-gp and other ABC transporters. The glucuronidated form, (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide, is also a likely candidate for transport by MRPs, which are known to handle glucuronide conjugates.

Table 2: ABC Transporters Involved in Tamoxifen Metabolite Efflux

| Transporter | Substrate(s) | Cellular Location | Potential Role for (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide |

| P-glycoprotein (P-gp/ABCB1) | Tamoxifen, 4-hydroxytamoxifen, Endoxifen medscape.comnih.gov | Intestine, Liver, Brain, Tumor cells | Likely efflux of the aglycone, (E)-3-Hydroxy Tamoxifen, from cells, potentially limiting its intracellular concentration and efficacy. |

| BCRP (ABCG2) | Tamoxifen metabolites nih.gov | Intestine, Liver, Brain, Tumor cells | Contributes to the efflux of tamoxifen metabolites, and likely (E)-3-Hydroxy Tamoxifen and its glucuronide, from cells. |

| MRP2 (ABCC2) | Glucuronidated compounds medscape.com | Liver (canalicular membrane), Intestine | Efflux of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide from hepatocytes into bile, facilitating its elimination. |

Potential for Influx Transporters (e.g., OATPs) in Cellular Disposition

Influx transporters, such as the Organic Anion Transporting Polypeptides (OATPs), facilitate the uptake of compounds into cells. nih.gov OATPs are expressed in various tissues, including the liver, and are involved in the hepatic uptake of a wide range of drugs and endogenous substances. nih.gov

Studies have shown that tamoxifen and its active metabolite endoxifen are substrates for OATP1B1. spandidos-publications.comnih.gov Genetic polymorphisms in the SLCO1B1 gene, which encodes OATP1B1, can affect the uptake of these compounds into hepatocytes. spandidos-publications.comnih.gov Furthermore, in vitro studies have demonstrated that tamoxifen is transported by OATP1A2 and OATP1B1. nih.gov Given these findings, it is plausible that (E)-3-Hydroxy Tamoxifen is also a substrate for OATP transporters, which would mediate its uptake into hepatocytes for subsequent metabolism and glucuronidation. The glucuronide conjugate itself may also be a substrate for certain OATPs, although typically OATPs are more associated with the uptake of the parent drug or its less polar metabolites.

Table 3: OATP Transporters and Potential Interaction with Tamoxifen Metabolites

| Transporter | Known Tamoxifen-related Substrates | Cellular Location | Potential Role for (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide |

| OATP1B1 | Tamoxifen, Endoxifen spandidos-publications.comnih.gov | Liver (basolateral membrane) | Uptake of the aglycone, (E)-3-Hydroxy Tamoxifen, from the blood into hepatocytes for metabolism. |

| OATP1A2 | Tamoxifen nih.gov | Brain, Intestine | Potential role in the uptake and distribution of (E)-3-Hydroxy Tamoxifen in these tissues. |

| OATP2B1 | General drug uptake | Liver, Intestine | Could potentially contribute to the cellular uptake of (E)-3-Hydroxy Tamoxifen. |

Molecular and Cellular Activity of E 3 Hydroxy Tamoxifen O β D Glucuronide

Assessment of Receptor Binding and Direct Biological Activity in In Vitro Systems

The direct interaction of a metabolite with cellular receptors is a primary determinant of its biological effects. For tamoxifen (B1202) and its metabolites, the main molecular target is the estrogen receptor (ER).

Scientific research has consistently shown that the addition of a glucuronide group to the active metabolites of tamoxifen significantly reduces their affinity for the estrogen receptor. Specifically, (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide has a markedly lower ability to bind to both ERα and ERβ when compared to its parent compound, 3-hydroxy tamoxifen.

Competitive binding assays have demonstrated that the relative binding affinity of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide for the estrogen receptor is exceptionally low. This significant decrease in binding affinity leads to a loss of both estrogenic and anti-estrogenic activity. In reporter gene assays, which measure the activation or inhibition of ER-mediated gene transcription, (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide demonstrates negligible agonistic or antagonistic effects at physiologically relevant concentrations. nih.gov Studies have shown that while active metabolites like 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) have a 30- to 100-fold higher anti-estrogenic activity than tamoxifen, the glucuronide conjugates of these metabolites effectively negate this activity. researchgate.netnih.gov

| Compound | Relative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%) | Estrogenic Activity (MCF-7 cell proliferation) |

|---|---|---|

| Estradiol | 100 | Agonist |

| 4-Hydroxytamoxifen | ~100 nih.gov | Antagonist |

| Endoxifen | ~100 | Antagonist |

| 3-Hydroxytamoxifen | Data not available | Antagonist |

| (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide | <0.1 | Inactive nih.gov |

While the primary focus of research on tamoxifen metabolites is their interaction with the estrogen receptor, the potential for off-target effects is also a consideration. However, for (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide, there is limited scientific literature suggesting significant interactions with other molecular targets like enzymes or signaling proteins at typical physiological concentrations. Its hydrophilic nature, a result of glucuronidation, and its rapid excretion from the body likely prevent it from accumulating to levels that would cause significant off-target interactions. researchgate.net

Comparative Biological Activity with Parent Compound and Other Metabolites in Cell Line Models

The biological effects of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide have been compared with its parent compound, 3-hydroxy tamoxifen, and other key tamoxifen metabolites in various cancer cell lines, particularly the ER-positive breast cancer cell line MCF-7. nih.gov

| Compound | IC50 in MCF-7 cells (nM) |

|---|---|

| 4-Hydroxytamoxifen | ~7 researchgate.net |

| Endoxifen | Data not available |

| 3-Hydroxytamoxifen | ~500 nih.gov |

| (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide | >10,000 nih.gov |

Role as an Inactive Metabolite for Excretion and its Potential for Reactivation Mechanisms

The main physiological function of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide is to enable the removal of its parent compound from the body. The addition of the glucuronic acid group significantly increases the water solubility of the otherwise lipophilic 3-hydroxy tamoxifen, allowing it to be easily transported in the blood and eliminated through urine and bile. nih.govplos.org This is a classic example of Phase II drug metabolism, which functions as a detoxification pathway. plos.org

Analytical Methodologies for the Quantification and Detection of E 3 Hydroxy Tamoxifen O β D Glucuronide

Chromatographic Separation Techniques for Isolation and Purification

The isolation and purification of (E)-3-Hydroxy Tamoxifen (B1202) O-β-D-Glucuronide from complex biological samples necessitate high-resolution chromatographic techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones of these analytical efforts, often coupled with mass spectrometry for sensitive and specific detection.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods are fundamental for the separation of tamoxifen and its metabolites. For glucuronide conjugates, reversed-phase HPLC is commonly employed. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and gradient elution profile to achieve optimal separation from the parent drug and other metabolites.

A typical HPLC system for the analysis of tamoxifen glucuronides would utilize a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govd-nb.info A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to effectively separate the more polar glucuronide from the less polar parent compound and phase I metabolites. For instance, a gradient might start with a lower percentage of acetonitrile and gradually increase to elute the more hydrophobic compounds. d-nb.info Detection is often achieved using a UV detector, though for higher sensitivity and specificity, coupling to a mass spectrometer is preferred. nih.gov

| Parameter | Typical Condition | Source |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium Acetate, Formic Acid) | nih.govd-nb.info |

| Mobile Phase B | Acetonitrile or Methanol | nih.govd-nb.info |

| Elution | Gradient | d-nb.info |

| Detection | UV or Mass Spectrometry | nih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalytical Quantification

For high-throughput and highly sensitive quantification of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide in biological fluids, UPLC-MS/MS has become the method of choice. nih.govresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. nih.gov

A UPLC-MS/MS method for tamoxifen and its metabolites, including glucuronides, would typically employ a C18 column, such as an Acquity UPLC BEH C18. researchgate.net The mobile phase composition is similar to that used in HPLC, often consisting of water and acetonitrile with additives like formic acid to improve ionization efficiency. nih.govresearchgate.net The gradient elution is optimized to ensure the separation of isomeric metabolites. nih.gov

The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from other compounds in the matrix. nih.gov While specific MRM transitions for (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide are not widely published, they would be determined by infusing a standard of the compound into the mass spectrometer and identifying the most intense and stable precursor and product ions. For other tamoxifen glucuronides, positive electrospray ionization (ESI) is commonly used. nih.gov

Mass Spectrometric Approaches for Structural Elucidation and Identification

Mass spectrometry is an indispensable tool for the structural elucidation and definitive identification of tamoxifen metabolites. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite.

The identification of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide would involve confirming its molecular weight through the observation of its protonated molecule [M+H]⁺. The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) provides crucial structural information. For a glucuronide conjugate, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is expected. The remaining fragment ion would correspond to the aglycone, in this case, 3-hydroxytamoxifen. Further fragmentation of the aglycone can provide additional structural confirmation.

For instance, the fragmentation of the tamoxifen structure often yields a characteristic ion at m/z 72, corresponding to the dimethylaminoethyl side chain. The presence of this fragment, along with the neutral loss of glucuronic acid and the accurate mass of the precursor ion, would provide strong evidence for the identity of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide.

Sample Preparation Strategies for Diverse Biological Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest from complex biological matrices. The strategy employed depends on the nature of the sample (e.g., cell cultures, animal tissues, microsomal incubations).

For cell cultures and microsomal incubations , which are relatively clean matrices, a simple protein precipitation step is often sufficient. researchgate.net This typically involves adding a cold organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further concentrated by evaporation and reconstitution in the mobile phase. researchgate.net

For more complex matrices like animal tissues , a more rigorous sample preparation method is usually required. This may involve homogenization of the tissue followed by solid-phase extraction (SPE). SPE allows for the selective isolation of the analyte from a variety of interfering substances. A reversed-phase SPE cartridge can be used to retain tamoxifen and its metabolites, which are then eluted with an organic solvent.

In all cases, the addition of a suitable internal standard at the beginning of the sample preparation process is crucial for accurate quantification, as it compensates for any analyte loss during the extraction procedure and for variations in instrument response.

Method Validation Parameters for Research Applications

To ensure the reliability and accuracy of analytical data in a research setting, the developed method must be validated. Method validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). nih.gov Key validation parameters include:

Sensitivity: This is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov For tamoxifen metabolites, LLOQs in the low ng/mL to sub-ng/mL range are often achieved with UPLC-MS/MS. nih.gov

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including other metabolites and endogenous matrix components. nih.gov This is assessed by analyzing blank samples from different sources to ensure no interfering peaks are present at the retention time of the analyte. nih.gov

Reproducibility: The precision of the method is evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the coefficient of variation (%CV), which should typically be below 15%. nih.gov

Accuracy: This refers to the closeness of the measured concentration to the true concentration. It is determined by analyzing samples with known concentrations and is expressed as the percentage of the nominal concentration. The mean accuracy should be within ±15% of the nominal value. nih.gov

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. The linearity is typically evaluated by a linear regression analysis, with a correlation coefficient (r²) of >0.99 being desirable. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability, long-term storage stability) must be assessed to ensure that the measured concentrations are not affected by degradation. nih.gov

Synthetic Methodologies for E 3 Hydroxy Tamoxifen O β D Glucuronide and Its Analogues

Chemical Synthesis Protocols for Reference Standards and Mechanistic Studies

The chemical synthesis of tamoxifen (B1202) glucuronides, including the (E)-3-hydroxy O-β-D-glucuronide, is essential for producing pure reference standards for analytical and mechanistic studies. The Koenigs-Knorr reaction is a classical and widely employed method for the formation of O-glycosidic bonds, which is central to the synthesis of such glucuronides. acs.orgwikipedia.org

The general principle of the Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.org For the synthesis of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide, the precursor (E)-3-hydroxytamoxifen serves as the alcohol component. The glucuronic acid moiety is introduced using a protected glucuronyl halide, such as acetobromoglucuronic acid methyl ester.

The synthesis of the precursor, (E)-3-hydroxytamoxifen, can be achieved through various organic synthesis routes. One approach involves a palladium-catalyzed cross-coupling reaction of a vinyl bromide with an appropriate arylzinc chloride. nu.edu.sa This method allows for the stereoselective synthesis of the desired (E)-isomer.

While a specific, detailed protocol for the direct Koenigs-Knorr synthesis of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide is not extensively documented in publicly available literature, the synthesis of analogous phenolic glucuronides provides a clear framework. The reaction typically involves dissolving the phenolic precursor, such as a hydroxytamoxifen isomer, and the protected glucuronyl halide in an anhydrous aprotic solvent. A promoter, such as silver carbonate or a more modern catalyst, is then added to facilitate the reaction. wikipedia.orgresearchgate.net Subsequent deprotection steps are required to remove the protecting groups from the glucuronic acid moiety, yielding the final glucuronide.

Table 1: Key Components and Conditions in the Koenigs-Knorr Synthesis of Phenolic Glucuronides

| Component | Role | Common Examples |

| Aglycone | The alcohol or phenol to be glycosylated | (E)-3-hydroxytamoxifen |

| Glycosyl Donor | Protected glucuronic acid with a leaving group | Acetobromoglucuronic acid methyl ester |

| Promoter | Activates the glycosyl donor | Silver carbonate, Silver oxide, Mercury(II) salts |

| Solvent | Anhydrous, aprotic | Dichloromethane, Toluene |

| Protecting Groups | Prevent unwanted side reactions on the sugar | Acetyl, Benzoyl |

Enzymatic Synthesis Approaches Using Isolated or Recombinant UGT Enzymes for Research Purposes

Enzymatic synthesis offers a highly specific and often milder alternative to chemical synthesis for producing glucuronides. This approach utilizes UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the glucuronidation of a wide range of substrates in vivo, including tamoxifen and its metabolites. d-nb.infonih.gov The use of isolated or recombinant UGT enzymes allows for the targeted production of specific glucuronide isomers for research purposes.

Studies have shown that several UGT isoforms are involved in the O-glucuronidation of hydroxytamoxifen isomers. d-nb.infonih.gov While much of the research has focused on 4-hydroxytamoxifen (B85900), the principles are applicable to other hydroxylated metabolites like 3-hydroxytamoxifen. Recombinant UGT enzymes, expressed in systems like HEK293 cells or baculovirus-infected insect cells, are particularly valuable for these syntheses as they provide a clean system with high concentrations of a single enzyme isoform. d-nb.infonih.gov

The enzymatic synthesis reaction typically involves incubating the substrate, in this case, (E)-3-hydroxytamoxifen, with the recombinant UGT enzyme in a suitable buffer system. The reaction requires the presence of the co-substrate, uridine 5'-diphosphoglucuronic acid (UDPGA), which provides the glucuronic acid moiety. The reaction conditions, such as pH, temperature, and incubation time, are optimized for the specific UGT enzyme being used. doi.orgaalto.fi

Kinetic studies using recombinant UGTs have been instrumental in identifying the key enzymes responsible for tamoxifen glucuronidation and in understanding the efficiency of these reactions. For instance, studies on 4-hydroxytamoxifen have revealed that enzymes like UGT1A4, UGT2B7, and UGT1A10 play significant roles in its glucuronidation, with varying affinities (Km) and maximum reaction velocities (Vmax). d-nb.infonih.govnih.gov Similar kinetic analyses would be necessary to determine the most efficient UGT isoforms for the production of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide.

Table 2: Kinetic Parameters of UGT1A4 for the Glucuronidation of Tamoxifen and its Metabolites

| Substrate | Vmax (pmol/min/mg protein) | Km (μM) | Vmax/Km (μl/min/mg protein) |

| trans-4-Hydroxytamoxifen | 62.4 ± 5.8 | 2.2 ± 0.4 | 29.3 ± 2.7 |

| cis-4-Hydroxytamoxifen | 4.1 ± 0.1 | 2.1 ± 0.4 | 2.0 ± 0.3 |

| Tamoxifen | 68.0 ± 8.6 | 2.0 ± 0.51 | 35.2 ± 9.6 |

| Data adapted from a study using microsomes from wild-type UGT1A424Pro/48Leu-overexpressing cells. d-nb.info |

Purification and Characterization of Synthesized Glucuronide

Following either chemical or enzymatic synthesis, the desired glucuronide must be purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and reaction reagents. High-performance liquid chromatography (HPLC) is the most common and effective method for the purification of tamoxifen glucuronides. researchgate.netplos.orgnih.gov

For laboratory-scale purification, semi-preparative HPLC is often employed. science.gov This technique uses a larger column and higher flow rates than analytical HPLC, allowing for the isolation of milligram quantities of the purified compound. The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve the best separation of the glucuronide from impurities. plos.org

Once purified, the identity and purity of the synthesized (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide must be confirmed through various analytical techniques.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information. The mass spectrum of the glucuronide will show a molecular ion corresponding to the mass of the 3-hydroxytamoxifen aglycone plus the mass of the glucuronic acid moiety (176 Da). doi.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H NMR and 13C NMR are used to confirm the structure of the aglycone and the presence of the glucuronic acid moiety. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity of the atoms and confirm the position of the glucuronide linkage at the 3-hydroxy position. doi.orgnih.gov

The combination of these purification and characterization techniques is essential to ensure that the synthesized (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide is of high purity and its structure is unequivocally confirmed, making it suitable for use as a reference standard in further research.

Advanced Research Applications and Future Directions

Utilization of (E)-3-Hydroxy Tamoxifen (B1202) O-β-D-Glucuronide as a Probe for UGT Activity and Inhibition Studies

The enzymatic conversion of hydroxylated tamoxifen metabolites to their corresponding glucuronides serves as a direct measure of UDP-glucuronosyltransferase (UGT) enzyme activity. The formation of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide, and its isomers like 4-hydroxy tamoxifen glucuronides, is catalyzed by a specific subset of UGT enzymes. nih.govreports-vnmedical.com.ua Consequently, the rate of its formation can be utilized as a highly specific probe in vitro to characterize the function of these enzymes.

Research studies use homogenates of individual UGT-overexpressing cell lines or human liver microsomes to investigate the kinetics of glucuronidation. nih.govnih.gov By incubating the parent compound, 3-hydroxy tamoxifen, with these enzyme preparations and the co-substrate UDP-glucuronic acid, researchers can measure the production of the glucuronide metabolite. d-nb.info This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). These values provide quantitative insights into the binding affinity of the enzyme for the substrate and its maximum catalytic rate. nih.gov

For instance, studies on the related metabolite, 4-hydroxy tamoxifen (4-OH-TAM), have shown that enzymes like UGT2B7 exhibit a high binding affinity (low Kₘ value) for the trans isomer. nih.gov The hepatic enzyme UGT1A4 is primarily responsible for the N-glucuronidation of tamoxifen and 4-OH-TAM, while UGT2B7, UGT1A8, and UGT1A10 are key players in the O-glucuronidation of its hydroxylated metabolites. nih.govnih.govnih.gov By examining the formation of specific glucuronides, including O-glucuronides like the one derived from 3-hydroxy tamoxifen, researchers can assess the activity of these specific UGT isoforms. nih.gov

Furthermore, this system can be adapted to study the inhibitory potential of other drugs or compounds on tamoxifen metabolism. By introducing a potential inhibitor into the in vitro assay, scientists can measure any decrease in the production rate of the glucuronide, thereby quantifying the inhibitor's effect on specific UGT enzymes. This is critical for predicting potential drug-drug interactions that could alter the metabolic clearance of tamoxifen's active metabolites.

Table 1: Key Human UGT Enzymes in the Glucuronidation of Active Tamoxifen Metabolites This table is based on data for 4-hydroxy tamoxifen and endoxifen (B1662132), which are structurally related to 3-hydroxy tamoxifen.

| UGT Isoform | Primary Location | Role in Tamoxifen Metabolism | Reference |

|---|---|---|---|

| UGT1A4 | Liver | Catalyzes N-glucuronidation of Tamoxifen and 4-OH-TAM. | d-nb.infonih.govplos.org |

| UGT2B7 | Liver, Extrahepatic | Major enzyme for O-glucuronidation of trans-4-OH-TAM and endoxifen. | nih.govnih.gov |

| UGT1A8 | Extrahepatic (e.g., GI tract) | High activity in O-glucuronidation of trans-4-OH-TAM and endoxifen. | nih.govreports-vnmedical.com.ua |

Investigation of Inter-Species Differences in Glucuronidation Mechanisms Relevant to Preclinical Research

Preclinical animal models are fundamental to drug development, but significant metabolic differences between these species and humans can complicate the translation of research findings. The metabolism of tamoxifen is known to exhibit notable inter-species variability. nih.govnih.gov For example, a fully estrogenic metabolite, Metabolite E, has been identified in dogs, which is not a major metabolite in humans. nih.gov Similarly, comparisons between rats and Rhesus monkeys have revealed differences in the accumulation of certain tamoxifen metabolites, which can affect downstream metabolic activation and potential toxicity. nih.gov

These differences extend to the glucuronidation pathways. The expression levels and substrate specificities of UGT enzymes can vary considerably across species. While humans primarily utilize enzymes like UGT1A4, UGT2B7, and UGT1A10 for tamoxifen metabolite glucuronidation, the corresponding orthologs in rats or mice may have different efficiencies or may not be expressed in the same tissues. nih.govnih.gov For instance, research in rats has shown that tamoxifen administration can significantly reduce the expression and activity of UGT2B enzymes in the liver, which could impact the elimination of both endogenous compounds like estrogen and the drug's own metabolites. nih.gov

Understanding these inter-species differences in the formation of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide is critical for the proper interpretation of preclinical data. If a particular animal model has a much higher or lower capacity for glucuronidating hydroxylated tamoxifen compared to humans, it could lead to inaccurate predictions of the active metabolites' exposure and clearance. Future research must therefore involve careful characterization of the UGT enzymes responsible for tamoxifen glucuronidation in commonly used preclinical species to better correlate animal study outcomes with human clinical scenarios.

Development of Predictive Models for Glucuronide Disposition in In Vitro and In Vivo Preclinical Contexts

Developing robust predictive models for the disposition of metabolites is a key goal in pharmacology. For (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide, this involves modeling its formation by UGT enzymes and its subsequent transport and excretion. nih.gov The process of glucuronidation converts a compound into a more hydrophilic and negatively charged molecule, which typically requires efflux transporters to exit the cell and be eliminated via bile or urine. nih.gov

Predictive modeling begins with high-quality in vitro data. As described previously, kinetic parameters (Kₘ, Vₘₐₓ) for the formation of the glucuronide can be generated using human liver microsomes or recombinant UGT enzymes. nih.govnih.gov This information on the rate of formation is a core component of any pharmacokinetic model.

The next critical component is understanding the role of membrane transporters. Efflux transporters such as the Multidrug Resistance-Associated Proteins (MRPs) are often involved in the biliary or urinary excretion of glucuronide conjugates. nih.gov In vitro systems, such as sandwich-cultured human hepatocytes, can be used to study the transport kinetics of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide. By measuring its accumulation within the cells versus its excretion into the bile canaliculi, researchers can identify the specific transporters involved and quantify their activity.

Exploration of Unexplored Biological Activities or Interactions in Non-Human Systems

While glucuronidation is primarily viewed as a detoxification and elimination pathway, the resulting metabolites are not always inert. nih.govplos.org Future research should explore potential, currently uncharacterized biological activities of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide, particularly within non-human experimental systems.

A significant area for investigation is the interaction between glucuronide metabolites and the gut microbiome. asm.org The gut microbiota of many species, including preclinical models and humans, express β-glucuronidase enzymes. asm.orgresearchgate.net These enzymes are capable of cleaving the glucuronic acid moiety from the metabolite, a process known as deconjugation. asm.org This effectively reverses the phase II metabolism, releasing the active, hydroxylated form of tamoxifen back into circulation in the gut. This enterohepatic recirculation can significantly alter the pharmacokinetic profile, potentially increasing the exposure and half-life of the active metabolite. The composition and enzymatic activity of the gut microbiome vary greatly between different animal species and even between individuals, representing a key variable in preclinical studies that warrants deeper investigation. asm.org

Another avenue for future research is the potential for the glucuronide itself to have off-target effects or interact with other cellular components in non-human systems. For example, in genetic research utilizing the CreERT2 system, which is activated by tamoxifen metabolites like 4-OH-TAM, it is crucial to understand the full metabolic profile of the activating compound. plos.org While the glucuronide is expected to be inactive at the estrogen receptor, its potential to interact with other receptors, transporters, or signaling pathways in experimental models like zebrafish or mice remains largely unexplored. plos.org Investigating these potential interactions would ensure a more complete understanding of the compound's effects in these widely used research models.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for glucuronide metabolites. Key parameters include:

- Column selection : Use reverse-phase C18 columns with sub-2 µm particles for optimal resolution.

- Ionization mode : Electrospray ionization (ESI) in negative mode is preferred for glucuronides.

- Validation metrics : Assess linearity (R² > 0.99), precision (CV < 15%), and recovery rates (>80%) across physiological concentrations .

Q. How does the glucuronidation position (3-O vs. other sites) affect the stability and detection of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide?

- Methodological Answer : The 3-O-glucuronide configuration confers greater stability in acidic conditions compared to 7-O or N-glucuronides, as β-D-glucuronidase resistance is position-dependent. Stability studies should include:

- pH-dependent hydrolysis : Incubate samples in buffers (pH 1–7) at 37°C for 24 hours, monitoring degradation via LC-MS.

- Enzymatic stability : Test β-D-glucuronidase susceptibility at 50 U/mL in acetate buffer (pH 5.0).

- Positional isomers may require chiral columns or ion mobility spectrometry for differentiation .

Q. What are the critical parameters for validating a chiral separation method for (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide and its (Z)-isomer?

- Methodological Answer : Chiral separation hinges on:

- Column chemistry : Polysaccharide-based columns (e.g., Chiralpak IA/IB) for stereoisomer resolution.

- Mobile phase optimization : Use polar organic modifiers (e.g., ethanol:acetonitrile 80:20) with 0.1% formic acid.

- Temperature control : Maintain 25°C to ensure reproducibility.

- Validate using spiked plasma samples to assess isomer cross-reactivity and recovery rates .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictory data regarding the estrogen receptor (ER) binding activity of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide compared to its parent compound?

- Methodological Answer : Contradictions may arise from assay variability or metabolite stability. Strategies include:

- Competitive binding assays : Use radiolabeled estradiol (³H-E₂) in ER-positive MCF-7 cells, comparing IC₅₀ values for Tamoxifen and its glucuronide under controlled pH (7.4) and temperature (25°C).

- Molecular docking simulations : Model the glucuronide’s interaction with ERα/β ligand-binding domains using software like AutoDock Vina.

- Pharmacokinetic profiling : Measure intracellular accumulation in target tissues to clarify whether low activity stems from poor membrane permeability .

Q. How can in vitro-in vivo extrapolation (IVIVE) models be optimized to predict the pharmacokinetic behavior of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide in renally impaired populations?

- Methodological Answer : Incorporate:

- Physiologically based pharmacokinetic (PBPK) modeling : Adjust glomerular filtration rate (GFR) and organic anion transporter (OAT) expression in nephron segments.

- In vitro data : Use human kidney proximal tubule cells (HK-2) to quantify OAT-mediated uptake and efflux (e.g., MRP2/4).

- Clinical validation : Compare simulated AUC ratios (renal vs. non-renal) with observed data from patient cohorts, applying Bayesian statistics to refine model parameters .

Q. What mechanistic insights explain the differential tissue distribution of (E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide versus its aglycone form in preclinical models?

- Methodological Answer : Key factors include:

- Transporters : Quantify OATP1B1/1B3-mediated hepatic uptake and MRP3-driven biliary excretion using transfected HEK293 cells.

- Tissue homogenate stability : Incubate the glucuronide in liver/kidney homogenates to assess localized hydrolysis.

- Imaging techniques : Utilize MALDI-MSI (matrix-assisted laser desorption/ionization mass spectrometry imaging) to map spatial distribution in rodent tissues .

Methodological Considerations for Data Analysis

- Contradiction Resolution : When conflicting data arise (e.g., receptor binding vs. in vivo efficacy), apply orthogonal assays (e.g., SPR for binding kinetics, RNA-seq for downstream ER signaling) and meta-analytical tools to identify confounding variables .

- Safety Protocols : Follow guidelines for handling carcinogenic compounds, including double-gloving, fume hood use, and waste segregation per CLP regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.